

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(2-Cyanoethylaminocarbonyl)phenylboronic acid

Cat. No.: B1364556

[Get Quote](#)

An In-Depth Technical Guide to **3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid**: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid**, a specialized derivative of the broadly significant phenylboronic acid class of compounds. We delve into the fundamental chemistry of the boronic acid functional group that underpins its utility in biomedical and synthetic applications. This document furnishes a detailed examination of the compound's physicochemical properties, proposes a robust, field-proven synthetic protocol with explanations for key experimental choices, and outlines methods for its analytical characterization. Furthermore, we explore its current and potential applications as a versatile synthetic intermediate in cross-coupling reactions and as a functionalizable moiety for advanced drug delivery systems and biosensors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this molecule in their work.

The Phenylboronic Acid Moiety: A Cornerstone of Modern Chemistry

Phenylboronic acids (PBAs) and their derivatives have become indispensable tools in medicinal chemistry and organic synthesis since their discovery.^[1] The central feature of these compounds is the boronic acid group, -B(OH)₂, attached to a phenyl ring. This group acts as a mild Lewis acid, possessing an empty p-orbital on the sp²-hybridized boron atom.^[2]

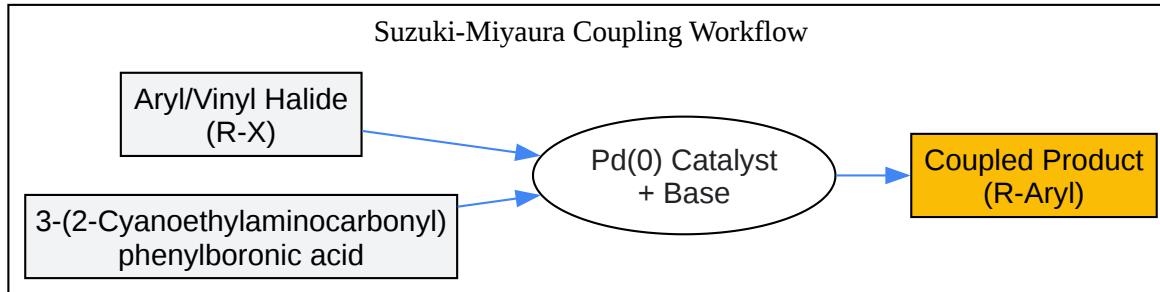
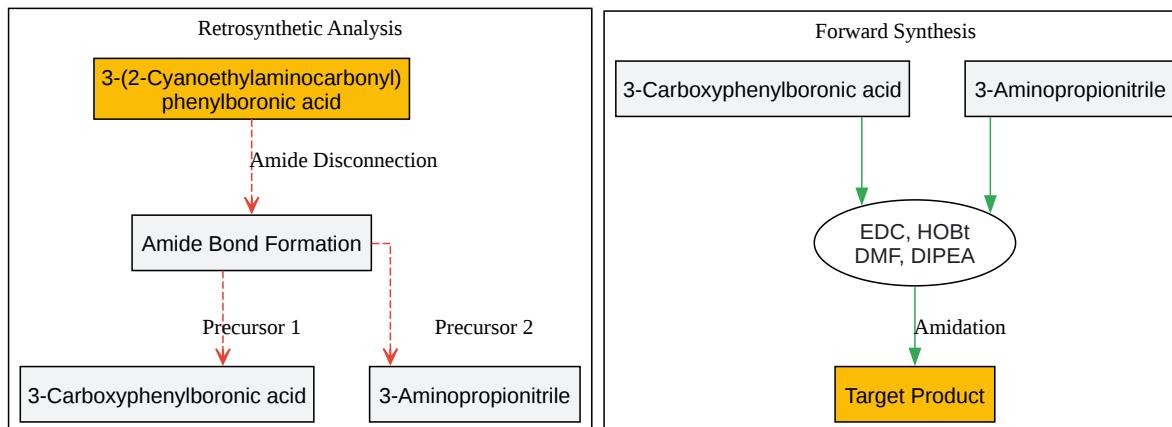
This electron deficiency is the key to its most valuable property: the ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, such as sugars, glycoproteins, and catechols.^{[1][3][4]} This interaction forms a stable five- or six-membered cyclic boronate ester. This reversible binding is highly pH-dependent, making PBA-containing systems exquisitely responsive to their chemical environment. This unique reactivity is the basis for their widespread use in drug design, targeted drug delivery, and diagnostics.^{[2][4]} The approval of the boronic acid-containing drug Bortezomib for treating multiple myeloma showcased the therapeutic potential of this class, spurring significant research into new derivatives.^{[5][6]}

Caption: Reversible reaction of phenylboronic acid with a diol.

Physicochemical Profile: 3-(2-Cyanoethylaminocarbonyl)phenylboronic Acid

3-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a white to off-white solid at room temperature.^[7] Its structure features three key components: the phenylboronic acid core responsible for diol binding and participation in cross-coupling reactions, a stable amide linker, and a terminal cyanoethyl group that offers a site for potential further chemical modification. The meta substitution pattern on the phenyl ring influences the electronic properties and spatial orientation of the functional groups.

Caption: Structure of **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid**.



Property	Value	Source
CAS Number	762262-11-3	[7] [8]
Molecular Formula	C ₁₀ H ₁₁ BN ₂ O ₃	[7] [8]
Molecular Weight	218.02 g/mol	[7] [8]
Appearance	Off-white solid	[7]
Melting Point	226-236 °C	[7]
pKa (Predicted)	7.82 ± 0.10	[7]
Synonyms	(3-((2-Cyanoethyl)carbamoyl)phenyl) boronic acid	[7]

Synthesis and Characterization

While **3-(2-Cyanoethylaminocarbonyl)phenylboronic acid** is commercially available for research purposes, understanding its synthesis is crucial for designing derivatives or scaling up production.[\[8\]](#) A logical and robust synthetic approach involves the coupling of 3-Carboxyphenylboronic acid with 3-aminopropionitrile.

Proposed Synthetic Pathway

The most direct route is a standard amidation reaction. This involves activating the carboxylic acid of the boronic acid precursor to make it susceptible to nucleophilic attack by the primary amine of 3-aminopropionitrile.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00119H [pubs.rsc.org]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(2-CYANOETHYLAMINOCARBONYL)PHENYLBORONIC ACID | 762262-11-3 [amp.chemicalbook.com]
- 8. scbt.com [scbt.com]
- To cite this document: BenchChem. [3-(2-Cyanoethylaminocarbonyl)phenylboronic acid literature review]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1364556#3-2-cyanoethylaminocarbonyl-phenylboronic-acid-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com